1-Propanol, 2-[(acetyloxy)methoxy]-3-(phenylmethoxy)-, 1-acetate
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Overview
Description
1-Propanol, 2-[(acetyloxy)methoxy]-3-(phenylmethoxy)-, 1-acetate is an organic compound with a complex structure It is characterized by the presence of multiple functional groups, including acetate, methoxy, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-[(acetyloxy)methoxy]-3-(phenylmethoxy)-, 1-acetate typically involves multiple steps. One common method involves the esterification of 1-propanol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Propanol, 2-[(acetyloxy)methoxy]-3-(phenylmethoxy)-, 1-acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the acetate or methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-Propanol, 2-[(acetyloxy)methoxy]-3-(phenylmethoxy)-, 1-acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Propanol, 2-[(acetyloxy)methoxy]-3-(phenylmethoxy)-, 1-acetate involves its interaction with specific molecular targets. The acetate and methoxy groups can participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways. The phenylmethoxy group may contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Propanol, 1-methoxy-: This compound shares the methoxy group but lacks the acetate and phenylmethoxy groups.
1-Propanol, 2-methoxy-: Similar in structure but without the acetate and phenylmethoxy groups.
Uniqueness
1-Propanol, 2-[(acetyloxy)methoxy]-3-(phenylmethoxy)-, 1-acetate is unique due to the combination of functional groups it possesses. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C15H20O6 |
---|---|
Molecular Weight |
296.31 g/mol |
IUPAC Name |
[2-(acetyloxymethoxy)-3-phenylmethoxypropyl] acetate |
InChI |
InChI=1S/C15H20O6/c1-12(16)19-10-15(21-11-20-13(2)17)9-18-8-14-6-4-3-5-7-14/h3-7,15H,8-11H2,1-2H3 |
InChI Key |
SGMJPROPRZAPNK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(COCC1=CC=CC=C1)OCOC(=O)C |
Origin of Product |
United States |
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